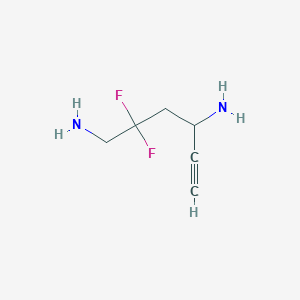
2,2-Difluorohex-5-yne-1,4-diamine
Description
2,2-Difluorohex-5-yne-1,4-diamine is a fluorinated aliphatic diamine featuring a linear hex-5-yne backbone with two fluorine atoms at the C2 position and amine groups at the C1 and C4 positions. The presence of the electron-withdrawing fluorine atoms and the rigid alkyne moiety distinguishes it from other diamines. Comparisons with structurally or functionally related compounds (fluorinated diamines, cyclohexane-based diamines, triazine derivatives, and DNA intercalators) provide insights into its hypothetical properties and reactivity.
Properties
CAS No. |
110483-06-2 |
|---|---|
Molecular Formula |
C6H10F2N2 |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
2,2-difluorohex-5-yne-1,4-diamine |
InChI |
InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2 |
InChI Key |
QSJHCTOZEMYUJJ-UHFFFAOYSA-N |
SMILES |
C#CC(CC(CN)(F)F)N |
Canonical SMILES |
C#CC(CC(CN)(F)F)N |
Synonyms |
2,2-difluoro-5-hexyne-1,4-diamine 2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Diamines: 4-(Substituted)-5-Fluorobenzene-1,2-diamine
- Structure : The compound in contains a benzene ring with fluorine at C5 and diamines at C1 and C2 . In contrast, 2,2-Difluorohex-5-yne-1,4-diamine has fluorine on an aliphatic chain and diamines spaced across a linear alkyne backbone.
- Synthesis : The fluorobenzene diamine is synthesized via SnCl₂·2H₂O reduction of nitro precursors, but the product is unstable and must be used immediately . The alkyne and difluoro groups in the target compound may introduce additional challenges, such as protecting the alkyne during reduction.
- Reactivity : Fluorine in aromatic systems (e.g., ) enhances electrophilic substitution resistance, while aliphatic fluorines in the target compound could increase polarity and influence hydrogen-bonding interactions.
Cyclohexane-1,4-diamine Derivatives
- Structure: Cyclohexane-based diamines () feature a saturated six-membered ring with substituents like isopropyl or methyl groups .
- Applications : Cyclohexane diamines are often used as ligands or chiral auxiliaries in asymmetric synthesis. The target’s alkyne moiety could enable coordination to transition metals, expanding its utility in catalysis.
Triazine-Based Diamines (e.g., PTZ-TRZ, DPA-TRZ)
- Structure: Triazine derivatives () combine phenyl linkers with donor-acceptor architectures for thermally activated delayed fluorescence (TADF) in OLEDs . The target compound lacks a triazine core but shares diamine functionality, which could facilitate charge transport in materials applications.
- Performance : Triazine-based emitters achieve external quantum efficiencies (EQEs) of ~20% . The target’s alkyne and fluorine groups might alter electron affinity, necessitating computational studies to predict optoelectronic behavior.
DNA Intercalators (e.g., ICI, IC2, IC5)
- Structure: highlights planar bicyclic diamines (e.g., purine or quinazoline derivatives) that intercalate DNA via aromatic stacking . The target’s nonplanar alkyne backbone precludes intercalation, but its diamine groups may enable hydrogen bonding with nucleic acids, suggesting alternative biological mechanisms.
- Activity : IC1 (a purine diamine) exhibits stronger DNA intercalation than doxorubicin . The target’s fluorinated alkyne could enhance membrane permeability, hypothetically improving drug delivery.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Performance Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


